molecular formula C11H19N3 B13063658 5-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine

5-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine

Cat. No.: B13063658
M. Wt: 193.29 g/mol
InChI Key: LELSMXBNJJZRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a methyl group attached to the pyrazole ring and a 3-methylcyclohexyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine typically involves the reaction of 3-methylcyclohexylamine with 5-methyl-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the pyrazole ring into a pyrazoline ring, altering the compound’s chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the cyclohexyl ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.

Major Products:

    Oxidation: Formation of 5-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-ol or 5-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-one.

    Reduction: Formation of 5-methyl-1-(3-methylcyclohexyl)-1H-pyrazoline.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrazole derivatives.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors. Its structure can be modified to enhance its pharmacological properties.

Industry: In the industrial sector, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in metabolic pathways or cellular processes, resulting in the desired biological effect.

Comparison with Similar Compounds

    1-(3-methylcyclohexyl)-1H-pyrazol-3-amine: Lacks the methyl group on the pyrazole ring.

    5-methyl-1-(cyclohexyl)-1H-pyrazol-3-amine: Lacks the methyl group on the cyclohexyl ring.

    1-(3-methylcyclohexyl)-1H-pyrazol-5-amine: The position of the amino group is different.

Uniqueness: The presence of both the 5-methyl group on the pyrazole ring and the 3-methylcyclohexyl group attached to the nitrogen atom makes 5-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine unique. This specific arrangement of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-methyl-1-(3-methylcyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-8-4-3-5-10(6-8)14-9(2)7-11(12)13-14/h7-8,10H,3-6H2,1-2H3,(H2,12,13)

InChI Key

LELSMXBNJJZRBH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2C(=CC(=N2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.